molecular formula C15H12O2 B11973822 9-methyl-9H-fluorene-2-carboxylic Acid CAS No. 1022-23-7

9-methyl-9H-fluorene-2-carboxylic Acid

Cat. No.: B11973822
CAS No.: 1022-23-7
M. Wt: 224.25 g/mol
InChI Key: ACVPSAXOHIZCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.262 g/mol . This compound is part of the fluorene family, which is known for its aromatic hydrocarbon structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-9H-fluorene-2-carboxylic acid typically involves the reaction of 9-methylfluorene with carbon dioxide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then acidified to precipitate the desired product.

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group or the aromatic ring is substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Methyl-9H-fluorene-2-carboxylic acid is utilized in various scientific research fields due to its versatile chemical properties :

Mechanism of Action

The mechanism of action of 9-methyl-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 9-Methyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties compared to its analogs. For example, 9H-fluorene-9-carboxylic acid lacks the methyl group, which can influence its solubility and reactivity. Similarly, 9-methylfluorene-9-carbonyl chloride has a different functional group, affecting its chemical behavior and applications .

Properties

CAS No.

1022-23-7

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

9-methyl-9H-fluorene-2-carboxylic acid

InChI

InChI=1S/C15H12O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15(16)17)8-14(9)13/h2-9H,1H3,(H,16,17)

InChI Key

ACVPSAXOHIZCDV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.